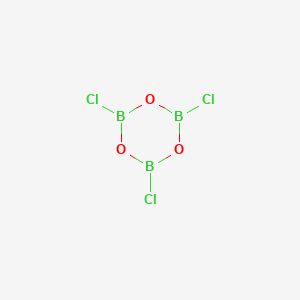

Trichloroboroxin

説明

特性

IUPAC Name |

2,4,6-trichloro-1,3,5,2,4,6-trioxatriborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B3Cl3O3/c4-1-7-2(5)9-3(6)8-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBYYWJQDWARHPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OB(OB(O1)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B3Cl3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00160037 | |

| Record name | Trichloroboroxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00160037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13703-91-8 | |

| Record name | Trichloroboroxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013703918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trichloroboroxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00160037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Advanced Bonding Analysis of Trichloroboroxin

Molecular Geometry and Conformational Studies

The geometry of trichloroboroxin is fundamental to understanding its reactivity and physical properties. Computational studies provide a detailed picture of its three-dimensional arrangement.

Examination of the Six-Membered B₃O₃ Heterocyclic Ring Structure

The core of this compound is its six-membered B₃O₃ heterocyclic ring. wikipedia.org This ring is composed of alternating boron and oxygen atoms. The B-O bond lengths within the ring are of particular interest as they provide insight into the nature of the bonding. The structure is analogous to borazine (B1220974) (B₃N₃H₆), often referred to as "inorganic benzene," though the electronic properties differ significantly. The planarity of this ring is a critical feature, influencing its electronic structure and potential for electron delocalization.

Electronic Structure and Chemical Bonding Characterization

The electronic nature of this compound is complex, involving considerations of electron delocalization and the precise character of its chemical bonds.

Theoretical Assessment of Aromaticity and Electron Delocalization

Aromaticity is a key concept in chemistry used to describe the enhanced stability of certain cyclic, planar molecules with delocalized π-electrons. allen.in The planarity and cyclic nature of the B₃O₃ ring in this compound have led to investigations into its potential aromatic character. Aromatic compounds typically follow Hückel's rule, possessing (4n+2) π-electrons. allen.in Theoretical studies assess the degree of electron delocalization within the ring to determine if it exhibits aromatic, non-aromatic, or anti-aromatic properties. scielo.org.mxarxiv.org The presence of electronegative oxygen and chlorine atoms significantly influences the electron distribution within the ring, affecting its aromaticity.

Natural Bond Orbital (NBO) Analysis of this compound Linkages

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of chemical bonding by transforming the molecular wavefunction into a set of localized orbitals corresponding to Lewis structures (bonds and lone pairs). uni-muenchen.de For this compound, NBO analysis helps to quantify the nature of the B-O and B-Cl bonds. It reveals the hybridization of the atomic orbitals and the electron density distribution in the bonds and lone pairs. faccts.de

Below is a hypothetical data table illustrating the type of information that can be obtained from an NBO analysis for the key bonds in this compound.

| Bond/Lone Pair | Type | Occupancy | Hybridization (Atom 1) | Hybridization (Atom 2) |

| B - O | σ | ~1.98 e | sp² | sp² |

| B - Cl | σ | ~1.99 e | sp² | sp³ |

| O | LP | ~1.95 e | sp² | - |

Quantum Chemical Topology (QCT) and Atoms in Molecules (AIM) Investigations

Quantum Chemical Topology (QCT) is a theoretical framework that analyzes the topology of the electron density to characterize chemical bonding. flashcards.worldsciencesconf.orgresearchgate.net A key component of QCT is the Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader. ias.ac.in

QTAIM partitions a molecule into atomic basins based on the gradient vector field of the electron density. ias.ac.in This allows for the calculation of atomic properties, such as atomic charges, and the analysis of bond paths and bond critical points (BCPs). The properties of the electron density at the BCPs between atoms provide a quantitative measure of the bond's strength and character.

For this compound, AIM analysis can provide the following insights:

Bond Path: The presence of a bond path between two atoms is a necessary condition for a chemical bond.

Electron Density at BCP (ρ(r_c)): A higher value indicates a stronger bond.

Laplacian of Electron Density at BCP (∇²ρ(r_c)): The sign of the Laplacian indicates the nature of the interaction. A negative value is characteristic of a shared (covalent) interaction, while a positive value suggests a closed-shell (ionic or van der Waals) interaction.

A hypothetical table of AIM parameters for this compound's bonds is presented below.

| Bond | Electron Density (ρ(r_c)) [au] | Laplacian (∇²ρ(r_c)) [au] |

| B - O | ~0.15 | > 0 |

| B - Cl | ~0.10 | > 0 |

These advanced computational analyses provide a deep and quantitative understanding of the structural and electronic intricacies of the this compound molecule.

Crystalline Structure Determination and Intermolecular Interactions

X-ray Crystallographic Studies of this compound Derivatives

X-ray crystallography is a powerful technique used to determine the precise arrangement of atoms within a crystal. libretexts.org By diffracting X-rays off a single crystal, a three-dimensional electron density map can be generated, revealing molecular structures, bond lengths, and bond angles with high precision. libretexts.org While data on unsubstituted this compound is limited, extensive crystallographic studies have been performed on its derivatives, particularly adducts formed with N-donor ligands. These studies provide critical information on how the core boroxine (B1236090) structure adapts upon interaction with other molecules.

For instance, the X-ray diffraction analysis of adducts formed between aryl-substituted boroxines and pyrazoles reveals significant changes in the boroxine ring's geometry upon ligand coordination. academicjournals.orgacademicjournals.org In these structures, one of the three boron atoms transitions from a trigonal planar geometry to a tetrahedral environment as it forms a dative bond with a nitrogen atom from the pyrazole (B372694) ligand. academicjournals.orgacademicjournals.org This change is accompanied by a shift in hybridization from sp² to sp³ for the coordinated boron atom. academicjournals.org

Similarly, studies on adducts with 1,4-diazabicyclo[2.2.2]octane (DABCO) show how chemical modification of the boroxine's phenyl groups (with substituents like -H, -OMe, -F, -Cl, -Br) can direct the formation of different crystalline materials, ranging from discrete molecular adducts to extended one-dimensional (1D) polymeric chains. ugent.be

The table below summarizes representative crystallographic data for a boroxine derivative, illustrating the type of information obtained from these studies.

| Parameter | Value for Diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P 21/n |

| a (Å) | 12.0497(6) |

| b (Å) | 17.8324(10) |

| c (Å) | 19.6052(11) |

| α (°) | 90.000 |

| β (°) | 100.372(1) |

| γ (°) | 90.000 |

| Volume (ų) | 4143.8(4) |

Exploration of Supramolecular Assembly Principles

Supramolecular assembly refers to the spontaneous organization of molecules into larger, well-defined structures through non-covalent intermolecular interactions. nso-journal.org These interactions, though individually weaker than covalent bonds, collectively govern the formation of complex architectures. pressbooks.pub For boroxine derivatives, the primary driving forces for supramolecular assembly include dative boron-nitrogen bonds, hydrogen bonds, and van der Waals forces. academicjournals.orgugent.belibretexts.org

The assembly process can be controlled by modifying the molecular components. nso-journal.org Research has shown that tuning the electronic properties of substituents on arylboroxines can dictate the resulting supramolecular structure. ugent.be For example, when triphenylboroxine reacts with the bidentate ligand DABCO, adducts can form as either discrete molecular crystals or as 1D polymeric chains connected by B←N dative bonds. ugent.be Derivatives with electron-withdrawing halogen substituents (-F, -Cl, -Br) tend to form these supramolecular polymeric structures. ugent.be

Analysis of Dative Bond Interactions in Boroxine Adducts

The key interaction in the formation of most this compound derivatives and adducts is the dative covalent bond, specifically the B←N bond. Boroxines are Lewis acidic compounds, meaning the boron atoms are electron-deficient and can accept a pair of electrons. academicjournals.orgacademicjournals.org Nitrogen-containing ligands, such as pyrazoles or amines, act as Lewis bases, donating a lone pair of electrons to form a coordinate bond with a boron atom. academicjournals.orglookchem.com

The formation of this B←N dative bond has significant structural consequences, which are quantifiable through X-ray crystallography. academicjournals.org

Change in Boron Geometry : The boron atom involved in the dative bond changes its coordination from three to four, resulting in a geometric shift from trigonal planar to tetrahedral. academicjournals.org

Elongation of Boroxine Bonds : The B-O bonds within the boroxine ring that are connected to the newly tetrahedral boron atom become longer and weaker compared to the other B-O bonds in the ring. academicjournals.orgacademicjournals.org For example, in a phenylboroxine-pyrazole adduct, the B-O bond lengths involving the coordinated boron were measured at ~1.46 Å, while the other B-O bonds were shorter, at ~1.35-1.40 Å. academicjournals.org

Bond Length Variation : The length of the B-N dative bond itself can vary depending on the electronic properties of the substituents on both the boroxine and the ligand. In a series of phenylboroxine-DABCO adducts, B-N distances were found to range from 1.762(7) Å to 1.780(2) Å. ugent.be

The table below details the changes in bond lengths upon the formation of a dative bond in a representative boroxine adduct.

| Bond Type | Description | Typical Bond Length (Å) |

|---|---|---|

| B-O (Trigonal Boron) | Bond between a 3-coordinate Boron and Oxygen in the ring | 1.347 - 1.399 |

| B-O (Tetrahedral Boron) | Bond between a 4-coordinate Boron and Oxygen in the ring | 1.456 - 1.468 |

| B-C (Trigonal Boron) | Bond between a 3-coordinate Boron and a Carbon substituent | 1.542 - 1.548 |

| B-C (Tetrahedral Boron) | Bond between a 4-coordinate Boron and a Carbon substituent | ~1.595 |

| B-N (Dative Bond) | Coordinate bond between Boron and a Nitrogen ligand | ~1.617 |

These detailed structural analyses underscore the fundamental chemistry of boroxines, where the Lewis acidic nature of boron dictates their ability to form stable adducts and extended supramolecular assemblies through the formation of dative bonds. academicjournals.orgugent.be

Advanced Spectroscopic Characterization of Trichloroboroxin

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the bonding environment within a molecule. For trichloroboroxin, these methods, complemented by computational analysis, have enabled detailed assignments of its fundamental vibrational modes.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. plus.ac.atstanford.edu A vibration will be IR active only if it causes a change in the molecule's dipole moment. magritek.com The IR spectrum of this compound is characterized by several strong absorption bands corresponding to the stretching and bending motions of its constituent bonds.

Theoretical studies have assigned the normal modes of vibration for this compound, assuming a planar D₃h symmetry. nih.gov The primary IR active modes are associated with the stretching of the B-O and B-Cl bonds, as well as various bending motions within the boroxine (B1236090) ring and involving the chlorine atoms. nih.govresearchgate.net These assignments are critical for identifying the compound in complex mixtures, such as in the byproducts of plasma etching processes where this compound can be formed. rsc.org

Key vibrational motions identified through IR spectroscopy include B-Cl stretching, B-O stretching within the ring, and out-of-plane bending motions. nih.govresearchgate.net The region below 1500 cm⁻¹, often termed the fingerprint region, contains a complex series of absorptions from C-C, C-O, and other single-bond vibrations that are unique to the molecule. plus.ac.atorgchemboulder.com

Table 1: Selected Infrared (IR) Absorption Frequencies and Assignments for this compound

| Frequency (cm⁻¹) (Calculated) | Vibrational Assignment | Symmetry |

|---|---|---|

| 1392 | Asymmetric B-O Stretch | E' |

| 1024 | Symmetric B-O Stretch | A₁' |

| 734 | Asymmetric B-Cl Stretch | E' |

| 520 | Out-of-plane Ring Bending | A₂" |

| 485 | Symmetric B-Cl Stretch | A₁' |

| 350 | In-plane Ring Bending | E' |

Note: The frequencies are based on theoretical calculations and may differ slightly from experimental values. The assignments correspond to the primary motion for each mode.

Raman spectroscopy is a complementary technique to IR spectroscopy that relies on the inelastic scattering of monochromatic light. plus.ac.at A vibrational mode is Raman active if it leads to a change in the polarizability of the molecule. magritek.com For molecules with a center of symmetry, such as this compound (D₃h), the rule of mutual exclusion applies, meaning that vibrations active in the Raman spectrum are inactive in the IR spectrum, and vice versa. plus.ac.at

Raman studies of this compound reveal strong signals for symmetric stretching modes, which are often weak or absent in the IR spectrum. americanpharmaceuticalreview.com The most intense Raman bands typically correspond to the symmetric stretching of the B-O and B-Cl bonds. researchgate.net These investigations are crucial for a complete understanding of the molecule's vibrational framework. The region below 1500 cm⁻¹ in the Raman spectrum also serves as a "fingerprint" region, with characteristic skeletal vibrations that aid in identification. anton-paar.com

Table 2: Selected Raman Spectroscopic Shifts and Assignments for this compound

| Raman Shift (cm⁻¹) (Calculated) | Vibrational Assignment | Symmetry |

|---|---|---|

| 1024 | Symmetric B-O Stretch | A₁' |

| 734 | Asymmetric B-Cl Stretch | E' |

| 485 | Symmetric B-Cl Stretch | A₁' |

| 350 | In-plane Ring Bending | E' |

| 245 | Out-of-plane B-Cl Bending | E" |

Note: The frequencies are based on theoretical calculations. Some modes can be both IR and Raman active under certain symmetry rules (e.g., E' modes in D₃h).

Computational chemistry provides essential support for the interpretation of experimental vibrational spectra. nih.gov Using quantum chemistry programs like Gaussian, the normal mode frequencies and their corresponding vibrational assignments for this compound have been theoretically determined. nih.govresearchgate.net These calculations, often employing methods like Density Functional Theory (DFT), can predict the IR and Raman spectra of a molecule with considerable accuracy. nepjol.info

For this compound, theoretical analysis assuming D₃h symmetry has successfully assigned all normal modes to one of five fundamental types of motion: B-Cl stretch, B-O stretch, B-Cl bend, O-B-O bend, and a B(OOCL) umbrella motion. researchgate.net By comparing the computationally derived frequencies with experimental IR and Raman data from the literature, a set of scaling factors can be developed to improve the accuracy of the theoretical predictions. nih.govdntb.gov.ua This combined experimental and computational approach allows for a confident and detailed assignment of every feature in the vibrational spectra.

Raman Spectroscopic Investigations of Vibrational Modes

Mass Spectrometry (MS) in Reaction Product Identification

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, making it invaluable for identifying unknown compounds, quantifying known materials, and elucidating chemical structures. broadinstitute.org The process involves ionizing a sample to generate charged molecules or molecular fragments, which are then sorted by a mass analyzer based on their m/z ratio and detected. broadinstitute.org The resulting mass spectrum plots ion intensity against the m/z ratio, providing a distinct fingerprint of the analyte. broadinstitute.org

In the context of reaction monitoring, mass spectrometry excels at identifying volatile products in real-time. Quadrupole mass spectrometry (QMS) has been effectively utilized to identify this compound (B₃Cl₃O₃) as a key product in certain chemical reactions. colorado.edu For instance, during the exposure of boron oxide (B₂O₃) powder to boron trichloride (B1173362) (BCl₃) gas at elevated temperatures, QMS analysis of the volatile products confirmed the formation of this compound. colorado.edu This occurs via the ligand-exchange reaction:

B₂O₃ + BCl₃(g) → B₃Cl₃O₃(g) colorado.edu

The identification is achieved by monitoring for the specific m/z signals corresponding to the this compound molecular ion and its characteristic fragments. colorado.edu Tandem mass spectrometry techniques, such as selected reaction monitoring (SRM), can enhance specificity by first isolating a precursor ion (the molecular ion) and then detecting a specific product ion after fragmentation. wikipedia.org This precursor/product pair, known as a "transition," provides high confidence in the identification of the compound even in complex mixtures. wikipedia.org

The data table below illustrates a representative mass spectrum analysis for the identification of this compound.

| m/z Value | Ion Assignment | Significance in Identification |

| 186 | [B₃Cl₃O₃]⁺ | Molecular Ion (M⁺) |

| 151 | [B₃Cl₂O₃]⁺ | Loss of a Chlorine atom (M-Cl)⁺ |

| 116 | [B₂Cl₂O₂]⁺ | Major Fragment |

| 97 | [BCl₂O]⁺ | Fragment |

This table is a representative example based on typical fragmentation patterns and published data for this compound identification. colorado.edu

Photoelectron Spectroscopy (PES) for Electronic Structure Validation

Photoelectron spectroscopy (PES) is a technique used to probe the electronic structure of materials by measuring the kinetic energies of electrons ejected from a sample upon irradiation with high-energy photons, such as UV or X-rays. byjus.compnnl.gov Based on the photoelectric effect, the energy of the incoming photon is transferred to an electron, and if this energy exceeds the electron's binding energy, it is emitted from the material. byjus.com By analyzing the kinetic energy of these photoelectrons, their binding energies within the atomic or molecular orbitals can be determined, providing direct experimental validation of theoretical electronic structure models. byjus.comaps.org

When applied to this compound, PES can provide a detailed map of its molecular orbital energy levels. The resulting spectrum, a plot of photoelectron count versus binding energy, would reveal distinct peaks corresponding to electrons in different orbitals:

Core-level spectra , typically obtained using X-ray Photoelectron Spectroscopy (XPS), would show sharp peaks for the B 1s, O 1s, and Cl 2p core electrons. The precise binding energies can reveal information about the chemical state and bonding environment of each element within the boroxine ring.

Valence-level spectra , often measured with Ultraviolet Photoelectron Spectroscopy (UPS), would probe the higher-energy molecular orbitals involved in the B-O and B-Cl bonding framework. These measurements are crucial for understanding the bonding, nonbonding, and antibonding molecular orbitals that dictate the compound's chemical reactivity. byjus.com

The combination of PES data with quantum chemical calculations allows for a comprehensive validation of the computed electronic structure. arizona.edu This synergy is essential for accurately describing the nature of the bonding within the B₃O₃ ring and the influence of the chlorine substituents.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the excitation of outer valence electrons from lower to higher energy molecular orbitals. libretexts.orglibretexts.org When a molecule absorbs a photon of a specific wavelength, an electron is promoted from an occupied orbital, such as the Highest Occupied Molecular Orbital (HOMO), to an unoccupied orbital, like the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The resulting absorption spectrum is a plot of absorbance versus wavelength and provides information on the energy gaps between electronic states. shu.ac.uk

For a molecule like this compound, which contains sigma (σ) bonds and non-bonding (n) electrons on the oxygen and chlorine atoms, several types of electronic transitions are possible upon absorption of UV radiation:

n → σ* transitions: Excitation of a non-bonding electron from an oxygen or chlorine lone pair to an antibonding σ* orbital. These transitions typically occur in the 150-250 nm range. shu.ac.uk

σ → σ* transitions: Promotion of an electron from a bonding σ orbital (e.g., in a B-O or B-Cl bond) to its corresponding antibonding σ* orbital. These transitions require high energy and are generally observed in the far-UV region (below 200 nm). libretexts.orgresearchgate.net

Theoretical and Computational Investigations of Trichloroboroxin Reactivity and Structure

Quantum Chemical Calculation Methodologies

Quantum chemical calculations offer a powerful lens through which to examine the electronic structure and bonding of molecules like trichloroboroxin. rsc.org These calculations can predict molecular geometries, vibrational frequencies, and other properties with remarkable accuracy. A variety of methods, each with its own balance of computational cost and accuracy, have been employed to study this compound.

Ab initio methods are derived directly from theoretical principles, without the inclusion of experimental data. universite-paris-saclay.frresearchgate.net These "first-principles" approaches solve the electronic Schrödinger equation to provide a detailed description of the electronic structure.

Møller-Plesset Perturbation Theory (MPPT) is a post-Hartree-Fock method that improves upon the Hartree-Fock approximation by incorporating electron correlation effects. numberanalytics.comwikipedia.org The theory treats electron correlation as a perturbation to the Hartree-Fock Hamiltonian. numberanalytics.com MP2, the second-order correction, is a widely used level of theory that often provides a good balance between accuracy and computational cost for calculating correlation energy. numberanalytics.comq-chem.com Higher-order corrections like MP3 and MP4 are also used, though their computational expense increases significantly. q-chem.com The development of MPPT has a long history, with periods of intense development and scrutiny regarding its convergence and physical usefulness. smu.edu The method is based on the Rayleigh-Schrödinger perturbation theory and partitions the Hamiltonian to systematically calculate corrections to the Hartree-Fock energy. numberanalytics.comwustl.edu

Coupled-Cluster (CC) theory is another highly accurate ab initio method for treating electron correlation. wikipedia.org It constructs the multi-electron wavefunction using an exponential cluster operator, which accounts for electron correlation to a high degree. wikipedia.orgpku.edu.cn Coupled-cluster with single and double excitations (CCSD) is a common implementation, and the inclusion of perturbative triples, known as CCSD(T), is often considered the "gold standard" in quantum chemistry for its high accuracy in describing closed-shell molecules near their equilibrium geometry. wikipedia.org The theory has its roots in nuclear physics and was later reformulated for electron correlation in atoms and molecules. wikipedia.org While truncated CC methods are not variational, they are size-extensive and size-consistent, which is a key advantage over configuration interaction methods. maplesoft.com Recent developments have extended the application of CC theory to extended systems and excited states. arxiv.org

For boroxine (B1236090) compounds in general, ab initio calculations, including MP2 and the high-accuracy composite G3//B3LYP method, have been used to determine structural parameters and heats of formation. researchgate.net

Density Functional Theory (DFT) has emerged as a popular and versatile computational method in quantum chemistry. wikipedia.orgaimspress.com Instead of the complex many-electron wavefunction, DFT uses the electron density as the fundamental variable to calculate the system's energy. wikipedia.org This approach generally offers a good compromise between accuracy and computational cost, making it applicable to larger molecular systems. hi.is

DFT has been successfully applied to study systems containing this compound. For instance, in studies of the thermal atomic layer etching of titanium nitride, DFT calculations were used to understand the surface reactions where this compound was detected as a product. dntb.gov.ua Similarly, DFT has been used to investigate the etching of B₂O₃ by BCl₃, a process in which this compound is also observed. researchgate.net The accuracy of DFT calculations depends on the choice of the exchange-correlation functional, which approximates the complex exchange and correlation interactions between electrons. aimspress.comaps.org The B3LYP functional, a hybrid functional that combines a portion of exact exchange from Hartree-Fock theory with DFT exchange and correlation, is a widely used and often reliable choice. isma.lvanl.gov

Semi-empirical methods are simplified versions of Hartree-Fock theory that introduce parameters derived from experimental data to significantly speed up calculations. uni-muenchen.de These methods are particularly useful for very large molecules where ab initio or DFT calculations would be computationally prohibitive. hi.is

Austin Model 1 (AM1) is a semi-empirical method developed by Michael Dewar and his colleagues. wikipedia.org It is based on the Neglect of Differential Diatomic Overlap (NDDO) integral approximation and was designed to improve upon the earlier MNDO model by better describing the repulsion between atoms at close distances. wikipedia.org AM1 introduces additional Gaussian functions to modify the core-core repulsion terms. wikipedia.org However, a significant limitation of the standard AM1 parameterization is the lack of parameters for boron in some software packages, which can lead to the use of mixed and potentially unreliable parameters if a calculation on a boron-containing compound like this compound is attempted. uni-muenchen.de

Density Functional Theory (DFT) Applications

Thermochemical and Kinetic Studies

Computational chemistry provides powerful tools for determining the energetic properties of molecules and for modeling the dynamics of chemical reactions.

The enthalpy of formation (ΔHf°) is a fundamental thermochemical quantity representing the heat change when one mole of a compound is formed from its constituent elements in their standard states. upm.esgoogle.com Computational methods can be used to calculate these values with high accuracy.

For this compound (B₃Cl₃O₃), the JANAF Thermochemical Tables, a comprehensive and critically evaluated compilation of thermodynamic data, report an enthalpy of formation at 298.15 K (ΔHf°₂₉₈) of -1632 ± 8 kJ/mol. nasa.gov This value is also found in the Third Millennium Thermochemical Database, which incorporates data from various sources, including high-accuracy composite ab initio calculations like the G3//B3LYP method. anl.gov Computational studies on related boroxine compounds have also been performed to determine their enthalpies of formation, often through the calculation of reaction enthalpies for processes like dehydration from boronic acids. researchgate.net

Computational models are also employed to study the energetics of various reactions. nih.govenergy.gov For example, understanding the energy landscape of reactions is crucial in fields like catalysis and materials science. frontiersin.org

Understanding the mechanism of a chemical reaction requires identifying the pathway it follows from reactants to products, including any transient intermediates and high-energy transition states. solubilityofthings.comnih.gov A transition state is the configuration of maximum energy along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. solubilityofthings.comnumberanalytics.com

Computational methods are extensively used to map out these reaction pathways and characterize the geometry and energy of transition states. rsc.orgnih.govacmm.nlrsc.org By locating the transition state structure, chemists can calculate the activation energy of a reaction, which is a key factor in determining the reaction rate. numberanalytics.com The nature of the transition state can also provide insights into the reaction mechanism and factors that influence selectivity. solubilityofthings.comprinceton.edu For instance, in the context of surface chemistry where this compound might be formed, computational modeling can help elucidate the elementary steps of the reaction, including the adsorption of reactants, surface diffusion, and the desorption of products. nih.gov The identification of reaction pathways is essential for building micro-kinetic models that can quantitatively predict the reactivity and selectivity of catalytic processes. nih.gov

Analysis of Equilibrium Thermodynamics and Kinetics

Computational studies have been instrumental in elucidating the thermodynamic landscape of this compound (B₃O₃Cl₃) formation and reactivity. The primary formation route that has been investigated computationally is the reaction between boron trichloride (B1173362) (BCl₃) and boric oxide (B₂O₃).

Thermochemical calculations provide insight into the favorability of this reaction. For the gas-phase reaction BCl₃(g) + B₂O₃(l) → B₃O₃Cl₃(g), the standard enthalpy of reaction (ΔH°) at 1000 K has been determined to be 16.6 ± 2.5 kcal/mol. researchgate.netdatapdf.com Further calculations at 300 °C (573.15 K) for the same reaction yielded a standard Gibbs free energy change (ΔG⁰) of +5.3 kcal/mol. colorado.edu This positive value suggests that the reaction is not spontaneous under standard equilibrium conditions. colorado.edu However, it may become favorable under the non-standard and non-equilibrium conditions present during surface reactions, such as in atomic layer etching processes. colorado.edu The standard heat of formation for gaseous this compound at 298 K has been reported as -342.2 ± 4.0 kcal/mole. researchgate.net For modeling purposes across a wide range of conditions, NASA has published polynomial coefficients for the calculation of thermodynamic properties of this compound, such as heat capacity and enthalpy, for temperatures between 300 K and 5000 K. caltech.eduosti.gov

| Thermodynamic Parameter | Value | Conditions | Reaction |

|---|---|---|---|

| Standard Enthalpy of Reaction (ΔH°) | 16.6 ± 2.5 kcal/mol | 1000 K | BCl₃(g) + B₂O₃(l) → B₃O₃Cl₃(g) |

| Standard Gibbs Free Energy Change (ΔG⁰) | +5.3 kcal/mol | 300 °C | |

| Standard Heat of Formation (ΔHf°) | -342.2 ± 4.0 kcal/mol | 298 K | N/A (for B₃O₃Cl₃(g)) |

From a kinetic perspective, this compound is often observed as a volatile product during the exposure of metal oxides like Al₂O₃, TiO₂, and VO₂ to BCl₃ gas at elevated temperatures. colorado.edudntb.gov.uaresearchgate.net In these processes, it is understood that BCl₃ first converts the metal oxide surface into a B₂O₃ layer. colorado.eduresearchgate.net Subsequently, the BCl₃ gas spontaneously etches this newly formed B₂O₃ layer, producing volatile this compound, which is then detected by techniques such as quadrupole mass spectrometry (QMS). colorado.eduresearchgate.net The continuous production of this compound during these etching processes indicates that the reaction is kinetically accessible and proceeds spontaneously under these specific surface reaction conditions. colorado.edu While detailed kinetic parameters like activation energies for this compound formation have not been extensively reported, the observations from these surface chemistry studies provide qualitative insights into its formation pathways. chemrxiv.orgmdpi.com

Computational Prediction of Spectroscopic Parameters

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting and interpreting the spectroscopic properties of molecules like this compound. mdpi.comchemmethod.com These predictions are crucial for assigning features in experimental spectra to specific molecular structures and vibrations. mdpi.comuprm.edu

Vibrational spectroscopy (Infrared and Raman) is a key area where computational predictions are widely applied. The standard procedure involves performing a geometry optimization of the molecule followed by a frequency calculation. uprm.edugithub.io This is often done using DFT with a specific functional, such as B3LYP, and a suitable basis set (e.g., 6-311++G(d,p)). chemmethod.com The calculation yields a set of vibrational frequencies and their corresponding intensities, which can be used to generate a theoretical IR or Raman spectrum. uprm.eduresearchgate.net These simulated spectra can then be compared with experimental data to confirm structural assignments and understand bonding characteristics. mdpi.comresearchgate.net For this compound, such calculations would elucidate the vibrational modes associated with the B-O ring and the B-Cl bonds. The nuclear Hessian, which is the matrix of second derivatives of the energy with respect to atomic coordinates, is computed either analytically or via finite difference methods to obtain these frequencies. github.ioq-chem.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another technique where computational prediction is valuable. ualberta.ca Predicting NMR chemical shifts computationally has become a standard method for structure elucidation of organic and inorganic compounds. meilerlab.orgd-nb.info DFT-based methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, are frequently used to calculate the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts. d-nb.info While specific computational studies predicting the ¹¹B NMR chemical shifts for this compound are not widely documented in the surveyed literature, the established methodologies are readily applicable. ualberta.cad-nb.info Such a study would provide valuable data for characterizing the electronic environment of the boron atoms within the boroxine ring.

Reactivity Profiles and Mechanistic Studies of Trichloroboroxin

Lewis Acidity Characterization of Trichloroboroxin

The Lewis acidity of a chemical species describes its ability to accept an electron pair from a Lewis base to form a Lewis adduct. wikipedia.org The boron atoms in the this compound ring possess an empty p-orbital, making the compound a potent Lewis acid. The characterization of its Lewis acidity can be approached through both experimental and computational methods.

Computationally, Lewis acidity can be assessed through methods such as calculating Fluoride (B91410) Ion Affinity (FIA), Hydride Ion Affinity (HIA), and Global Electrophilicity Index (GEI). cardiff.ac.uk These calculations provide a theoretical measure of the energy released or the propensity of the Lewis acid to accept an electron pair. cardiff.ac.ukchemrxiv.org For boron trihalides, a related class of Lewis acids, density functional theory (DFT) calculations show that Lewis acidity increases from BF₃ to BCl₃. researchgate.netunlp.edu.ar This trend is attributed to the lower energy of the Lowest Unoccupied Molecular Orbital (LUMO) in BCl₃, which leads to more favorable orbital interactions with a Lewis base, rather than electronegativity differences. researchgate.net Similar principles would apply to this compound, where the electronegative chlorine and oxygen atoms influence the electron density and accessibility of the boron centers. cardiff.ac.uk

Adduct Formation and Ligand Interaction Chemistry

The Lewis acidic boron centers in this compound readily interact with Lewis bases, which are electron-pair donors, to form stable coordination compounds known as Lewis adducts. wikipedia.orgsolubilityofthings.com This interaction involves the formation of a coordinate covalent bond where the base donates an electron pair to the vacant orbital of the boron atom. solubilityofthings.com

This compound readily forms adducts with N-donor Lewis bases, such as ammonia (B1221849) and amines (e.g., primary, secondary amines, and pyridine). studymind.co.uk The lone pair of electrons on the nitrogen atom in these bases can attack the electrophilic boron atom. studymind.co.uksioc.ac.cn For example, the reaction of boranes with amines is a classic Lewis acid-base interaction. wikipedia.orgsolubilityofthings.com

The interaction with primary and secondary amines can lead to the formation of N-substituted amidine-like structures. researchgate.net With pyridine, a common N-heterocyclic base, boranes are known to form stable adducts. nih.govchemrxiv.org The formation of these adducts can be detected and characterized using spectroscopic methods, such as multinuclear NMR, which would show a change in the chemical shift of the boron nucleus (¹¹B NMR) upon coordination, indicating a change from a trigonal planar (three-coordinate) to a tetrahedral (four-coordinate) geometry. chemrxiv.org

The formation of an adduct between a Lewis acid and a Lewis base is an equilibrium process, the position of which can be described by an equilibrium constant (K). nih.govaps.org A larger K value signifies a more stable adduct and a more favorable reaction. The thermodynamics of adduct formation are described by the Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS).

Isothermal Titration Calorimetry (ITC) is a powerful technique used to determine the thermodynamic parameters of Lewis acid-base interactions directly. nih.gov By titrating a solution of the Lewis acid (this compound) with the Lewis base, one can measure the heat evolved and determine the binding affinity (K), stoichiometry (n), and enthalpy of the interaction. nih.govrsc.org

For the general reaction of a Lewis Acid (LA) with a Lewis Base (LB): LA + LB ⇌ LA-LB

Table 1: General Thermodynamic Parameters in Adduct Formation

| Parameter | Symbol | Description | Significance for Adduct Formation |

|---|---|---|---|

| Equilibrium Constant | K | Ratio of product concentration to reactant concentrations at equilibrium. | A large K value indicates that the formation of the adduct is highly favored. nih.gov |

| Gibbs Free Energy | ΔG | The energy associated with a chemical reaction that can be used to do work. | A negative ΔG indicates a spontaneous and favorable adduct formation. |

| Enthalpy | ΔH | The heat absorbed or released during a reaction at constant pressure. | A negative ΔH (exothermic) typically favors adduct formation, as it indicates the formation of stable bonds. rsc.org |

| Entropy | ΔS | A measure of the disorder or randomness of a system. | Adduct formation usually leads to a decrease in entropy (negative ΔS) as two molecules combine into one. stackexchange.com |

Interactions with N-Donor Lewis Bases

Role as a Reagent in Organic Transformations

Beyond simple adduct formation, this compound serves as a versatile reagent and catalyst in various organic reactions, primarily by activating substrates through its Lewis acidity.

For example, in esterification reactions, this compound can activate a carboxylic acid or an alcohol. In the dehydration of alcohols, it acts as a Lewis acid catalyst to facilitate the removal of a water molecule. ontosight.ai The general mechanism involves the catalyst interacting with a reactant to form an intermediate, which then proceeds to form the product while regenerating the catalyst. unizin.org Catalyzed reactions often involve multiple steps and the formation of one or more intermediates. unizin.org

Condensation reactions are a class of reactions where two molecules combine to form a larger molecule, with the simultaneous loss of a small molecule such as water. wikipedia.org When the small molecule lost is water, the reaction is specifically termed a dehydration reaction. quora.comlibretexts.org

This compound is an effective reagent for promoting dehydration reactions, such as the conversion of alcohols to other functional groups. ontosight.ai Its strong Lewis acidity allows it to coordinate to the hydroxyl group of an alcohol, making it a better leaving group (H₂O) and facilitating elimination or substitution reactions. This is particularly useful in the synthesis of complex organic molecules where mild reaction conditions are required. ontosight.aiorganic-chemistry.org The use of a Lewis acid like this compound can be crucial in driving dehydration equilibria toward the product side by effectively sequestering water or the hydroxyl group. nih.gov

This compound as an Etchant for Metal Oxides

This compound (B₃Cl₃O₃) is a significant, volatile etch product observed during the atomic layer etching (ALE) of various metal oxides. While not typically used as a primary etchant gas itself, its formation is a key step in the removal of material. The process generally involves using boron trichloride (B1173362) (BCl₃) as a precursor gas, which interacts with the metal oxide surface.

In plasma etching environments, such as those used for patterning hafnium-based high-k gate oxides like hafnium aluminate, BCl₃-containing plasmas are effective at removing oxygen from the metal oxide. fishersci.ptfishersci.nlfishersci.be In these processes, the oxygen is stripped from the surface and reacts to form the stable, volatile ring compound this compound, which is then removed from the system. fishersci.ptfishersci.nlfishersci.be

During thermal ALE, this compound is identified as a product when BCl₃ is used to etch certain metal oxides that have first been converted to boric oxide (B₂O₃). fishersci.bewikipedia.orgwikipedia.org For example, studies on aluminum oxide (Al₂O₃) and vanadium dioxide (VO₂) show that BCl₃ can convert the surface to B₂O₃, which is subsequently etched by additional BCl₃ to yield volatile this compound. fishersci.bewikipedia.orgwikipedia.orgwikipedia.org This spontaneous etching reaction is crucial for the material removal step in conversion-based ALE processes. fishersci.be

The table below summarizes instances where this compound has been identified as a key product in the etching of metal oxides.

| Metal Oxide | Etching Method | Precursor | Role of this compound |

| Aluminum Oxide (Al₂O₃) | Thermal ALE | BCl₃, HF | Volatile product from BCl₃ etching a B₂O₃ conversion layer. fishersci.be |

| Vanadium Dioxide (VO₂) | Thermal ALE | BCl₃, SF₄ | Volatile product from BCl₃ etching a B₂O₃ conversion layer. wikipedia.orgwikipedia.orgwikipedia.org |

| Hafnium Aluminate (Hf₁-ₓAlₓOᵧ) | Plasma Etching | BCl₃/Cl₂ | Volatile product carrying removed oxygen. fishersci.ptfishersci.nlfishersci.be |

| Tungsten Trioxide (WO₃) | Thermal ALE | BCl₃, HF | Implied product from the B₂O₃ conversion layer removal. ereztech.com |

Ligand-Exchange and Conversion Reaction Pathways in Etching

The formation of this compound is intrinsically linked to the "conversion" reaction pathway in thermal atomic layer etching. ALE processes using BCl₃ can proceed via two primary mechanisms: ligand-exchange and conversion. Often, these pathways can occur concurrently, creating complex reaction surfaces. fishersci.bewikipedia.org

Conversion Reaction Pathway: This pathway is defined by the chemical transformation of the initial metal oxide surface into a different material that is more readily etched. When BCl₃ is used, it can react with metal oxides like Al₂O₃, VO₂, or WO₃ to form a boric oxide (B₂O₃) layer, releasing volatile metal chlorides in the process. fishersci.bewikipedia.orgereztech.com

Step 1: Conversion: The BCl₃ precursor reacts with the metal oxide (MOₓ) surface.

Example with Al₂O₃: Al₂O₃(s) + 2BCl₃(g) → B₂O₃(s) + 2AlCl₃(g) fishersci.be

Example with WO₃: WO₃(s) + ⅔BCl₃(g) → ½B₂O₃(s) + WOₓClᵧ(g) ereztech.com

Step 2: Etching of Conversion Layer: A subsequent BCl₃ exposure etches the newly formed B₂O₃ layer, producing the volatile boroxine (B1236090) ring compound, this compound.

B₂O₃(s) + BCl₃(g) → B₃O₃Cl₃(g) fishersci.be

The formation of this compound is the hallmark of this pathway, enabling the removal of the converted layer. fishersci.bewikipedia.org

Ligand-Exchange Reaction Pathway: In this mechanism, the surface is first modified by a fluorinating agent, typically hydrogen fluoride (HF), to create a metal fluoride layer. A subsequent dose of a metal-containing precursor, such as BCl₃, performs a ligand-exchange reaction to remove the fluorinated layer as volatile products.

Step 1: Fluorination: HF reacts with the metal oxide surface.

Example with Al₂O₃: Al₂O₃(s) + 6HF(g) → 2AlF₃(s) + 3H₂O(g) fishersci.be

Step 2: Ligand-Exchange: BCl₃ reacts with the metal fluoride layer.

Example with AlF₃: AlF₃(s) + BCl₃(g) → AlCl₃(g) + BF₃(g) fishersci.be

During the ALE of Al₂O₃ with HF and BCl₃, evidence suggests that both the ligand-exchange and the conversion mechanisms operate in tandem. fishersci.be Similarly, for VO₂ etching with BCl₃ and SF₄, complex pathways involving conversion, ligand-exchange, and changes in the metal's oxidation state have been observed. wikipedia.orgwikipedia.org

In Situ Mechanistic Investigations of Surface Reactions

The complex surface reactions that lead to the formation of this compound have been elucidated using a variety of in situ analytical techniques. These methods allow for real-time observation of changes in surface composition and the detection of volatile reaction products, providing direct evidence for the proposed etching mechanisms. fishersci.beereztech.com

Key Investigative Techniques and Findings:

Quadrupole Mass Spectrometry (QMS): QMS is essential for identifying the volatile species produced during each step of the ALE cycle. In studies of Al₂O₃ and VO₂ etching, QMS analysis during the BCl₃ exposure step definitively detected the mass-to-charge signals corresponding to the this compound ion (B₃O₃Cl₃⁺). fishersci.bewikipedia.orgwikipedia.org This provides direct proof of the conversion-etching pathway where BCl₃ etches a B₂O₃ layer. fishersci.be The same experiments also detected other volatile products like AlCl₃ and VOCl₃, corroborating the conversion and ligand-exchange steps. fishersci.bewikipedia.org

Fourier Transform Infrared (FTIR) Spectroscopy: In situ FTIR spectroscopy monitors changes in the chemical bonds on the substrate surface. During the thermal ALE of Al₂O₃, FTIR difference spectra showed a decrease in the absorbance associated with Al-O bonds and a simultaneous increase in the absorbance from B-O vibrations upon BCl₃ exposure. fishersci.be This observation confirms the conversion of the alumina (B75360) surface to a boric oxide layer, which is the necessary precursor for this compound formation. fishersci.be Similar growth of B-O features was observed during the initial BCl₃ exposures on VO₂ films. wikipedia.org

Spectroscopic Ellipsometry (SE) and Quartz Crystal Microbalance (QCM): These techniques provide quantitative data on the etching process. SE measures the change in film thickness, allowing for the determination of etch rates per cycle. fishersci.beereztech.com QCM measures the mass change on the surface during each precursor exposure. wikipedia.orgwikipedia.org QCM studies have demonstrated that the individual reactions involving BCl₃ are self-limiting, a fundamental requirement for ALE. For example, during VO₂ ALE, the mass losses during BCl₃ exposures were observed to be nearly self-limiting. wikipedia.orgwikipedia.org

Together, these in situ investigations provide a comprehensive, molecular-level understanding of the surface reactivity, confirming that this compound is a key volatile product in a conversion-based etching mechanism for several metal oxides. fishersci.bewikipedia.orgereztech.com

Advanced Applications in Chemical Synthesis and Materials Science Research

Trichloroboroxin in Modern Organic Synthesis

This compound (B₃O₃Cl₃), a colorless, volatile liquid, serves as a significant reagent and catalyst in the field of organic synthesis. ontosight.ai This compound possesses a distinctive trigonal planar molecular geometry, where three boron atoms are interconnected by oxygen atoms, and each boron atom is also bonded to a chlorine atom. ontosight.ai Its synthesis is typically achieved through the reaction of boron trichloride (B1173362) (BCl₃) with oxygen or water. ontosight.ai

This compound is recognized for its role as a catalyst in various chemical transformations. ontosight.ai Its applications include catalyzing reactions such as the dehydration of alcohols and the synthesis of esters. ontosight.ai The development of new chemoselective transformations is a significant area of focus in synthesis, as it allows for the selective reaction of one functional group over another, which can streamline synthetic pathways by avoiding the need for protective groups. nih.gov Catalytic systems are often designed to be chemodivergent, enabling the creation of structurally diverse molecules from common intermediates by varying parameters like the catalyst or reagents. nih.gov While this compound is established as a catalyst, its utility is part of a broader effort in catalysis to achieve high levels of selectivity in chemical reactions. ontosight.ainih.gov

Beyond its catalytic functions, this compound is employed as a versatile reagent in the construction of complex organic molecules. ontosight.ai Its reactivity makes it a valuable component in synthetic pathways aimed at producing intricate structures, such as those found in pharmaceuticals and agrochemicals. ontosight.ai The field of organic synthesis continually seeks new methods and reagents to build complex molecular frameworks efficiently. organic-chemistry.orgnobelprize.org this compound's role as a reagent contributes to the toolkit available to chemists for these advanced constructions. ontosight.ai

Catalysis in Stereoselective and Chemoselective Transformations

Integration of Boroxine (B1236090) Scaffolds in Advanced Materials

The boroxine ring (B₃O₃), which forms the core of this compound, is a key structural motif, or scaffold, in the development of advanced materials. The term scaffold in materials science refers to a temporary or permanent framework that provides structural support. mdpi.comnih.gov The unique properties of the boroxine scaffold are leveraged in materials science for creating novel polymers and porous structures. researchgate.neticmab.es

This compound serves as a direct precursor in the synthesis of various boron-containing inorganic materials. ontosight.ai Notably, it is used in the preparation of materials such as boron carbide and boron nitride. ontosight.ai The synthesis of novel inorganic materials often relies on identifying suitable molecular precursors that can be converted into the desired solid-state compounds. mit.eduarxiv.orgmit.edu this compound's chemical composition and reactivity make it an effective starting point for accessing these durable and functional inorganic materials. ontosight.ai

The boroxine scaffold is instrumental in the field of supramolecular chemistry, which focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. researchgate.netwikipedia.org The C₃-symmetrical architecture of the boroxine ring makes it an excellent building block for creating larger, self-assembled structures. researchgate.net Researchers have utilized the reversible trimerization of boronic acids to form boroxine-based cages and other complex supramolecular assemblies. researchgate.net This bottom-up approach allows for the construction of nano- to mesoscale architectures with unique optical and electronic functionalities derived from the cooperative interactions between the constituent building blocks. researchgate.netnih.gov The presence of this compound has been detected during processes relevant to the formation of these advanced architectures. chem960.com

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. wikipedia.orgacsmaterial.comrsc.orgmdpi.com These materials are notable for their low density, high thermal stability, and permanent porosity. wikipedia.orgacsmaterial.com

A crucial reaction in the synthesis of many COFs is the reversible condensation of boronic acids to form boroxine rings (B₃O₃), which link the organic precursors into a stable, porous network. researchgate.netwikipedia.org For example, the first reported COF, known as COF-1, was synthesized through the dehydration reaction of benzenediboronic acid, which resulted in the formation of boroxine linkages. wikipedia.org The boroxine ring, the fundamental structure of this compound, thus serves as a key connecting node in the framework. wikipedia.orgresearchgate.net This method of using dynamic covalent chemistry allows for error correction during synthesis, leading to crystalline materials with well-defined, ordered pores. mdpi.comnih.gov

The resulting COFs, built upon these boroxine scaffolds, have tunable pore sizes and high surface areas, making them promising for applications in gas storage, catalysis, and optoelectronics. acsmaterial.commdpi.com

Development of Functional Polymers and Macromolecular Assemblies

While this compound is not typically used as a direct monomer or building block in the synthesis of functional polymers, its emergence is noted in the fabrication of highly complex, nanoscale structures that can be considered macromolecular assemblies, such as advanced semiconductor devices. During the plasma etching of certain materials with boron trichloride (BCl₃), the formation of this compound has been detected by mass spectrometry. americanelements.com The creation of these semiconductor devices involves processes of macromolecular self-assembly where precise material removal is critical. americanelements.com Therefore, understanding the formation of byproducts like this compound is integral to controlling the fabrication of these intricate assemblies.

Research on Atomic Layer Etching (ALE) Technologies

Atomic Layer Etching (ALE) is a cutting-edge technique that enables the removal of material layer by layer, offering atomic-scale precision. wikipedia.org This method is crucial for manufacturing next-generation devices as it provides exceptional control over etch depth and surface smoothness. wikipedia.org

Research has identified this compound as a significant, volatile etch product during specific ALE processes. ereztech.comwikipedia.org Its formation is a key step in the etching mechanism of certain metal oxides when using boron trichloride (BCl₃) as a reactant. The process generally involves sequential, self-limiting reactions, which are the hallmark of ALE, ensuring high fidelity in pattern transfer and minimal damage to the underlying material. wikipedia.orgereztech.com

Precision Etching for Semiconductor Device Fabrication

The relentless miniaturization of semiconductor devices, leading to complex three-dimensional structures like 3D NAND flash memory and Gate-All-Around (GAA) transistors, demands unprecedented precision in manufacturing. fishersci.comfishersci.be Conventional etching methods often struggle to meet the stringent requirements for uniformity, selectivity, and control of damage at sub-10 nm nodes. ereztech.comfishersci.com

ALE has emerged as a critical enabling technology to overcome these challenges. wikipedia.orgereztech.com The role of this compound is particularly relevant in the thermal ALE of high-k dielectric materials and metal oxides, which are essential components of modern transistors. For instance, during the etching of materials like zirconium oxide (ZrO₂) or vanadium oxide (VO₂), the process can involve converting the surface to boron oxide (B₂O₃) using a BCl₃ plasma. ereztech.comwikipedia.orgereztech.com This newly formed B₂O₃ layer is then subsequently removed through further reaction with BCl₃, which produces the volatile by-product this compound. ereztech.comwikipedia.org This multi-step, self-limiting reaction sequence allows for the precise and selective removal of the target material, which is fundamental to fabricating high-performance semiconductor devices. wikipedia.orgereztech.com

Table 1: Role of this compound in Etching Processes

| Precursor Gas | Material Etched | Key Intermediate | Volatile Etch Product | Process Technology |

|---|---|---|---|---|

| Boron Trichloride (BCl₃) | Boron Oxide (B₂O₃) | - | This compound (B₃Cl₃O₃) | Atomic Layer Etching (ALE) |

| Boron Trichloride (BCl₃) | Zirconium Oxide (ZrO₂) | Boron Oxide (B₂O₃) | Boron-Oxygen-Chlorine Compounds | Plasma Etching, ALE |

Exploration of Novel Etch Chemistries

The formation of this compound is at the heart of novel etch chemistries being explored to process materials that are otherwise difficult to etch. The mechanism often involves a chemical conversion followed by volatilization. In plasma environments containing BCl₃, oxygen is effectively scavenged from metal oxide films to form volatile boron-oxygen-chlorine compounds, including this compound. ereztech.com

This conversion-etch pathway demonstrates the rich complexity of surface reactions in plasma etching. ereztech.comwikipedia.org For example, in the thermal ALE of aluminum nitride, researchers have utilized sequential exposures to hydrogen fluoride (B91410) (HF) and tin(II) acetylacetonate (B107027) [Sn(acac)₂] to achieve controlled etching. wikipedia.org In chlorine-based processes, the addition of BCl₃ to a Cl₂ plasma can enhance the etch rate of materials like ZrO₂ while passivating silicon surfaces, improving selectivity. ereztech.com The key to this enhancement is the efficient removal of oxygen via the formation of this compound and related compounds, a mechanism distinct from etching in pure chlorine plasma. ereztech.com This understanding allows for the development of highly selective and tailored etching processes for the fabrication of complex device architectures.

Table of Mentioned Compounds

| Compound Name | Formula | PubChem CID |

|---|---|---|

| This compound | B₃Cl₃O₃ | 6432432 |

| Boron Trichloride | BCl₃ | 25135 |

| Boron Oxide | B₂O₃ | 518682 |

| Zirconium Oxide | ZrO₂ | 62395 |

| Vanadium Oxide | VO₂ | 82849 |

| Hydrogen Fluoride | HF | 14917 |

| Tin(II) acetylacetonate | Sn(C₅H₇O₂)₂ | 16687961 |

| Chlorine | Cl₂ | 24526 |

Q & A

Basic Research Questions

Q. What established laboratory methods are used to synthesize Trichloroboroxin, and how can its purity be validated?

- Methodological Answer: Synthesis typically involves controlled reactions between boron trichloride (BCl₃) and hydroxyl-containing precursors (e.g., diols) under inert atmospheres to prevent hydrolysis. Purity is validated using ¹¹B NMR spectroscopy (to confirm boron coordination), elemental analysis (to verify stoichiometry), and X-ray diffraction (XRD) for crystalline structure confirmation. Ensure anhydrous conditions and inert gas purging to minimize side reactions .

Q. Which spectroscopic and analytical techniques are optimal for characterizing this compound’s molecular structure and stability?

- Methodological Answer:

- ¹¹B NMR : Identifies boron chemical environments and detects impurities like BCl₃ or borate byproducts.

- Infrared (IR) Spectroscopy : Confirms B–O and B–Cl bond vibrations (e.g., peaks near 1,400 cm⁻¹ for B–O).

- Thermogravimetric Analysis (TGA) : Assesses thermal stability by tracking mass loss under controlled heating.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Detects volatile decomposition products. Cross-reference data with computational simulations (e.g., DFT for vibrational modes) to resolve ambiguities .

Advanced Research Questions

Q. How can computational models (e.g., DFT) predict this compound’s reactivity in cross-coupling reactions, and how should experimental validation be designed?

- Methodological Answer:

- Step 1 : Use Density Functional Theory (DFT) to calculate bond dissociation energies (BDEs) and frontier molecular orbitals (FMOs) to identify reactive sites.

- Step 2 : Simulate reaction pathways (e.g., with transition state optimization) to predict kinetic barriers.

- Step 3 : Validate experimentally via kinetic studies (e.g., monitoring reaction progress via in situ NMR) and substrate scope analysis under varying temperatures and catalysts. Compare computational activation energies with Arrhenius plots from experimental rate constants .

Q. What systematic approaches resolve contradictions in reported thermodynamic properties (e.g., ΔHf) of this compound across studies?

- Methodological Answer:

- Meta-Analysis : Compile literature data and normalize variables (e.g., solvent polarity, temperature, calibration standards).

- Replicate Key Studies : Reproduce high-impact studies under standardized conditions (e.g., inert glovebox synthesis, controlled humidity).

- Statistical Reconciliation : Apply multivariate regression to identify confounding variables (e.g., impurities, measurement techniques). Use ANOVA to quantify variability sources and establish confidence intervals .

Q. How can isotopic labeling (e.g., ¹⁰B/¹¹B) clarify mechanistic pathways in this compound-mediated catalysis?

- Methodological Answer:

- Isotope Synthesis : Prepare ¹⁰B-enriched this compound via isotopic exchange or tailored precursors.

- Mechanistic Probes : Use Isotope Ratio Mass Spectrometry (IRMS) to track boron migration in catalytic cycles.

- Kinetic Isotope Effects (KIEs) : Compare reaction rates between ¹⁰B and ¹¹B variants to distinguish associative vs. dissociative mechanisms. Pair with operando spectroscopy (e.g., Raman) for real-time monitoring .

Experimental Design & Data Analysis

Q. What controls are essential when designing experiments to study this compound’s hydrolysis sensitivity?

- Methodological Answer:

- Environmental Controls : Conduct reactions in gloveboxes (<1 ppm O₂/H₂O) and use Schlenk-line techniques.

- Negative Controls : Include BCl₃ and solvent-only reactions to isolate this compound-specific behavior.

- Analytical Controls : Use deuterated solvents for NMR to avoid proton interference. Quantify hydrolysis products (e.g., boric acid) via ion chromatography .

Q. How should researchers address low reproducibility in this compound’s catalytic performance across different laboratories?

- Methodological Answer:

- Protocol Standardization : Publish detailed synthetic protocols (e.g., stirring rates, cooling gradients) in Supplementary Information.

- Blind Testing : Distribute pre-synthesized batches of this compound to multiple labs for performance benchmarking.

- Error Analysis : Use Monte Carlo simulations to model uncertainty propagation from synthesis and measurement steps .

Data Interpretation & Theoretical Challenges

Q. What statistical methods are suitable for correlating this compound’s structural modifications with its Lewis acidity?

- Methodological Answer:

- Multivariate Analysis : Apply Principal Component Analysis (PCA) to reduce dimensionality in datasets (e.g., bond lengths, NMR shifts, acidity measurements).

- Machine Learning : Train models on existing Lewis acidity data (e.g., Gutmann-Beckett values) to predict new derivatives’ behavior.

- Cross-Validation : Use k-fold validation to assess model robustness against small sample sizes .

Q. How can synchrotron-based techniques advance the study of this compound’s electronic structure?

- Methodological Answer:

- X-ray Absorption Spectroscopy (XAS) : Probe boron K-edge to characterize empty p-orbitals and oxidation states.

- Resonant Inelastic X-ray Scattering (RIXS) : Map electron correlation effects in boron centers.

- Data Interpretation : Compare experimental spectra with time-dependent DFT (TD-DFT) simulations for assignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。